4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine
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Overview
Description
4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound has a butan-1-amine chain attached to the imidazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the butan-1-amine chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the amine chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The butan-1-amine chain may enhance its solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)butan-1-amine
- 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride
Uniqueness
4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-2-12-8-7-11-9(12)5-3-4-6-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
LDCOJOOQHXLQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CCCCN |
Origin of Product |
United States |
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